molecular formula C10H8OS B3121979 1-(Benzo[b]thiophen-6-yl)ethanone CAS No. 29813-41-0

1-(Benzo[b]thiophen-6-yl)ethanone

Cat. No. B3121979
CAS RN: 29813-41-0
M. Wt: 176.24 g/mol
InChI Key: DFLLZALUYPNFOR-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-6-yl)ethanone is a chemical compound with the molecular formula C10H8OS . It has a molecular weight of 176.23 . It is also known by other names such as 1-benzo[b]thien-6-ylEthanone and 1-(Benzo[b]thiophen-6-yl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of 1-(Benzo[b]thiophen-6-yl)ethanone consists of a benzothiophene ring attached to an ethanone group . The benzothiophene ring is a heterocyclic compound, consisting of a fused benzene and thiophene ring .


Physical And Chemical Properties Analysis

1-(Benzo[b]thiophen-6-yl)ethanone has a density of 1.2±0.1 g/cm3, a boiling point of 304.5±15.0 °C at 760 mmHg, and a flash point of 138.0±20.4 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Bioactive Compounds

1-(Benzo[b]thiophen-6-yl)ethanone serves as a core structure in various secondary metabolites of pharmacological importance. The compound's synthetic protocols involve intricate processes such as Suzuki coupling reactions, lactonization, and reactions with Michael acceptors to form biaryl compounds with significant bioactivities. These synthetic protocols have been extensively reviewed, indicating the compound's versatility in creating bioactive molecules (Mazimba, 2016) (Mazimba, 2016).

Environmental Impact and Ecological Risks

The extensive use of compounds like 1-(Benzo[b]thiophen-6-yl)ethanone in consumer products, especially sunscreens, has led to its release into aquatic ecosystems. Studies have raised concerns about the potential ecological risks associated with these compounds. They are known to be bioaccumulative, lipophilic, and can disrupt endocrine functions in aquatic organisms. The environmental occurrence, toxic effects, and potential long-term exposure consequences of these compounds necessitate further research to fully understand their impact on aquatic ecosystems (Kim & Choi, 2014).

Biological Properties and Applications

3-Hydroxycoumarin, a compound structurally related to 1-(Benzo[b]thiophen-6-yl)ethanone, demonstrates a wide array of chemical, photochemical, and biological properties. Its significance in genetics, pharmacology, and microbiology highlights the broader implications of compounds related to 1-(Benzo[b]thiophen-6-yl)ethanone in various fields of science and medicine. The synthesis, reactivity, and applications of 3-hydroxycoumarin, in particular, have been comprehensively reviewed, underscoring its importance in scientific research (Yoda, 2020).

properties

IUPAC Name

1-(1-benzothiophen-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLLZALUYPNFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[b]thiophen-6-yl)ethanone

Synthesis routes and methods

Procedure details

6-Acetyl-2,3-dibromobenzo[b]thiophene (6.68 g, 20 mmole) was dissolved in a mixture of ethanol and ethyl acetate (100 ml each) and MgO (1.6 g) and (20% Pd(OH2)/C (800 mg) were added under a N2 atmosphere. Hydrogenolysis was carried out at 40 psi of H2 at room temperature for 3 hours. The catalyst was removed by filtration and the solvent was removed in vacuo. The residue was partitioned between CHCl3 (100 ml) and H2O (50 ml). The CHCl3 layer was washed with H2O (50 ml). The aqueous layers were combined and back-extracted with CHCl3 (30 ml). The CHCl3 solutions were combined, dried over Na2SO4 and the solvent evaporated in vacuo to yield 3.8 g of product which was used in the next step without further purification.
Quantity
6.68 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(OH2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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